molecular formula C26H28N2O5S B12808951 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- CAS No. 86456-19-1

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)-

Cat. No.: B12808951
CAS No.: 86456-19-1
M. Wt: 480.6 g/mol
InChI Key: CVZVASXGNOHCJR-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)-: is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced via nucleophilic substitution using diethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted xanthene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a fluorescent dye due to its xanthene core, which exhibits strong fluorescence properties. It is also used as a precursor in the synthesis of more complex organic molecules.

Biology

In biological research, the compound is used as a fluorescent probe for imaging and tracking biological processes. Its ability to fluoresce makes it valuable in techniques such as fluorescence microscopy and flow cytometry.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It is investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its unique structure allows for the creation of materials with specific optical properties.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-9H-xanthen-9-one: This compound has a methoxy group instead of the diethylaminoethyl and sulfonyl groups.

    9H-xanthen-9-one: The parent compound without any substitutions.

    7-Hydroxy-9H-xanthen-9-one: This compound has a hydroxy group at the 7-position.

Uniqueness

The uniqueness of 9H-Xanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-7-(((4-methylphenyl)sulfonyl)oxy)- lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and ability to interact with biological targets, while the sulfonyl group provides additional reactivity and stability.

Properties

CAS No.

86456-19-1

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

[8-[2-(diethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H28N2O5S/c1-4-28(5-2)16-15-27-22-7-6-8-24-25(22)26(29)21-17-19(11-14-23(21)32-24)33-34(30,31)20-12-9-18(3)10-13-20/h6-14,17,27H,4-5,15-16H2,1-3H3

InChI Key

CVZVASXGNOHCJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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